

# 7-Methoxytryptamine: A Comparative Efficacy Analysis Against Classic Psychedelics

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of **7-Methoxytryptamine** (7-MeO-TMT) against classic psychedelic compounds such as lysergic acid diethylamide (LSD), psilocybin, and N,N-dimethyltryptamine (DMT). The comparison is based on available in vitro and in vivo experimental data, focusing on the interaction with the serotonin 2A (5-HT2A) receptor, the primary target for classic psychedelics. Due to the limited availability of direct quantitative data for 7-MeO-TMT, this guide also includes data for the structurally related compound 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) to provide a more comprehensive comparative context.

#### **Quantitative Data Summary**

The following tables summarize key in vitro and in vivo efficacy parameters for 7-MeO-TMT and classic psychedelics. It is important to note that direct comparative studies for 7-MeO-TMT are scarce, and some data points are qualitative or inferred from structurally similar compounds.

Table 1: In Vitro Efficacy at the 5-HT2A Receptor



Compound	Receptor Binding Affinity (Ki, nM)	Functional Potency (EC50, nM)	Functional Efficacy (% of 5-HT max response)
7-MeO-TMT	Reduced affinity compared to DMT	Data not available	Data not available
LSD	1.1 - 4.9	3.98 - 29.5	Partial Agonist (Emax ~80%)
Psilocin	4.6 - 61.3	12.8 - 80.4	Partial Agonist (Emax ~80-90%)
DMT	39 - 216	18.8 - 108	Partial Agonist (Emax ~80-100%)
5-MeO-DMT	100 - 467	3.1 - 15.5	Full or Partial Agonist

Note: Ki and EC50 values can vary depending on the specific assay conditions and cell types used.

Table 2: In Vivo Efficacy - Head-Twitch Response (HTR) in Rodents

Compound	Median Effective Dose (ED50)
7-MeO-TMT	Data not available
LSD	0.05 - 0.16 mg/kg
Psilocybin	0.25 - 1.1 mg/kg
DMT	1.0 - 10 mg/kg
5-MeO-DMT	1.0 - 3.0 mg/kg

Note: ED50 values are typically determined in mice and can vary between strains.

### **Signaling Pathways and Experimental Workflows**

The psychedelic effects of these compounds are primarily mediated by their agonist activity at the 5-HT2A receptor, a G-protein coupled receptor (GPCR) that signals through the Gq/11

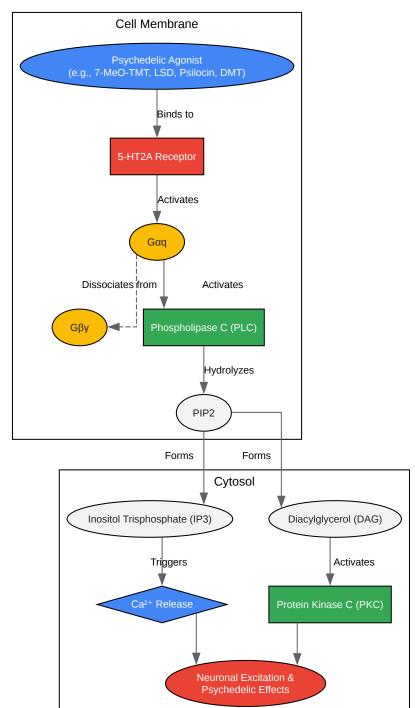






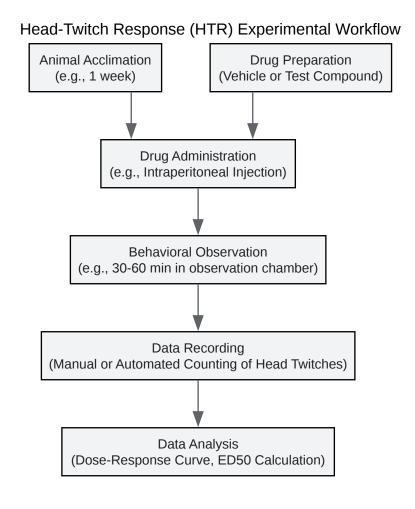
pathway.





5-HT2A Receptor Signaling Pathway





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